molecular formula C11H13ClO3 B14081723 Methyl 4-chloro-2-isopropoxybenzoate

Methyl 4-chloro-2-isopropoxybenzoate

Cat. No.: B14081723
M. Wt: 228.67 g/mol
InChI Key: SCERQACAAYXLHE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-isopropoxybenzoate is a benzoic acid derivative featuring a chlorine atom at the 4-position and an isopropoxy group at the 2-position of the aromatic ring, esterified with a methyl group. Key functional groups include the ester moiety, chloro substituent, and ether-linked isopropyl group, which influence its physicochemical properties and reactivity .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 4-chloro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3

InChI Key

SCERQACAAYXLHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-isopropoxybenzoate typically involves the esterification of 4-chloro-2-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-amino-2-isopropoxybenzoate or 4-thio-2-isopropoxybenzoate.

    Ester Hydrolysis: Formation of 4-chloro-2-isopropoxybenzoic acid.

    Oxidation: Formation of 4-chloro-2-hydroxybenzoate.

Scientific Research Applications

Methyl 4-chloro-2-isopropoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-isopropoxybenzoate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes involved in metabolic processes. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights critical differences between Methyl 4-chloro-2-isopropoxybenzoate and related compounds:

Compound Name Molecular Formula Key Substituents Functional Groups Applications/Source
This compound Not provided 4-Cl, 2-O-iPr Ester, ether, chloro Hypothesized: Intermediate
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate C₂₀H₂₁ClO₄ 4-Cl-benzoyl, 2-methylpropanoate Ester, ketone, chloro Pharmaceutical synthesis
Sandaracopimaric acid methyl ester Diterpene ester Bicyclic diterpene backbone Carboxylic ester, hydrocarbon Natural resin component
Methyl shikimate C₇H₁₀O₅ Cyclohexene carboxylic acid methyl ester Ester, hydroxyl, cyclic ether Metabolic intermediate
Impurity D (Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate) Not provided 4-Cl-benzoyl, 2-methylpropanoate Ester, ketone, chloro Pharmaceutical impurity




Key Observations :

  • Ester Variants : The isopropoxy group distinguishes it from methyl shikimate (cyclic ester) and sandaracopimaric acid methyl ester (diterpene-based), resulting in distinct solubility and polarity profiles .

Physicochemical Properties

  • Boiling Point/Solubility : The isopropoxy group in the target compound may lower its melting point compared to Impurity D (bulky benzoyl group) but increase hydrophobicity relative to methyl shikimate (polar hydroxyl groups) .
  • Chromatographic Behavior : In GC or HPLC (), this compound would exhibit longer retention times than less halogenated esters (e.g., sandaracopimaric acid methyl ester) due to increased molecular weight and chlorine’s electron-withdrawing effects .

Analytical Characterization

  • NMR/IR Spectroscopy : The isopropoxy group’s methyl protons (δ ~1.2–1.4 ppm in ¹H NMR) and the chloro-substituted aromatic ring (δ ~7.5 ppm) would distinguish it from compounds like methyl shikimate (δ 5–6 ppm for cyclic protons) .
  • Mass Spectrometry : A molecular ion peak at m/z ~228 (estimated) would contrast with diterpene esters (e.g., sandaracopimaric acid methyl ester, m/z > 300) .

Biological Activity

Methyl 4-chloro-2-isopropoxybenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12ClO3
  • Molecular Weight : 216.65 g/mol
  • CAS Number : 63603-09-8

The compound features a benzoate structure with a chlorine atom and an isopropoxy group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against resistant strains of bacteria. For instance, derivatives of chlorinated phenolic compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
MRSA16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation. Similar compounds have been shown to interfere with staphyloxanthin production in MRSA, leading to reduced virulence and enhanced susceptibility to existing antibiotics .

Case Studies

  • Study on MRSA : A study investigated the effects of this compound on MRSA biofilms. The compound demonstrated a reduction in biofilm formation by up to 70% at sub-MIC concentrations, indicating its potential as an adjunct therapy in treating chronic infections associated with biofilms .
  • Synergistic Effects : Another case study focused on the synergistic effects of this compound when combined with oxacillin against MRSA. The combination resulted in a significant reduction in MIC values, suggesting that this compound could enhance the efficacy of existing antibiotics .

Safety and Toxicity

While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that high doses may lead to liver and kidney damage, as well as neurotoxic effects such as muscle twitching and convulsions in animal models . Further research is necessary to establish a comprehensive safety profile.

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